molecular formula C10H14ClN B3048588 N-benzyl-2-chloro-N-methylethanamine CAS No. 17542-47-1

N-benzyl-2-chloro-N-methylethanamine

Cat. No.: B3048588
CAS No.: 17542-47-1
M. Wt: 183.68 g/mol
InChI Key: JNTMWPCEVGHVML-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-N-methylethanamine (CAS 17542-47-1) is a tertiary amine with the molecular formula C₁₀H₁₄ClN and a molar mass of 183.68 g/mol. Its hydrochloride salt (CAS 23510-18-1) has the formula C₁₀H₁₅Cl₂N and a molar mass of 220.14 g/mol . The compound features a benzyl group attached to a nitrogen atom, which is also substituted with a methyl group and a 2-chloroethyl chain. Predicted physical properties include a density of 1.056 g/cm³, boiling point of 205.3°C, and pKa of 7.45 . Its synthesis likely involves N-methylation and chloroethylation steps, similar to methods described for related N-methylamines .

Properties

IUPAC Name

N-benzyl-2-chloro-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTMWPCEVGHVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274943
Record name N-benzyl-2-chloro-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17542-47-1
Record name NSC44856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-benzyl-2-chloro-N-methylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-chloro-N-methylethanamine can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the amine group of benzylamine, forming this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The reaction mixture is usually heated to facilitate the nucleophilic substitution and then purified through distillation or recrystallization .

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-methylethanamine involves its interaction with various molecular targets. The compound can act as an alkylating agent, where the 2-chloroethyl group forms covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This alkylation can lead to the inhibition of cellular processes and induce cytotoxic effects . The molecular pathways involved include the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Key Substituents CAS Number
N-Benzyl-2-chloro-N-methylethanamine C₁₀H₁₄ClN Benzyl, methyl, 2-chloroethyl 17542-47-1
This compound HCl C₁₀H₁₅Cl₂N Benzyl, methyl, 2-chloroethyl (salt form) 23510-18-1
Mechlorethamine Hydrochloride C₅H₁₁Cl₂N·HCl Two 2-chloroethyl groups, methyl 55-86-7
N-Methyl-β-phenylethylamine HCl C₉H₁₄ClN Phenyl, methyl (no chloro group) 4104-43-2
P-Chloro-N-(2-chloroethyl)-N-methylbenzeneethanamine C₁₁H₁₅Cl₂N Phenyl, methyl, 2-chloroethyl (direct ring attachment) 22270-22-0

Key Differences :

  • Mechlorethamine (a nitrogen mustard) lacks the benzyl group but has two chloroethyl chains, enhancing its alkylating potency in chemotherapy .
  • N-Methyl-β-phenylethylamine HCl omits the chloro substituent, reducing electrophilic reactivity .
  • P-Chloro-N-(2-chloroethyl)-N-methylbenzeneethanamine attaches the chloroethyl group directly to a benzene ring rather than a benzyl chain, altering steric and electronic properties .

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Molar Mass (g/mol) Boiling Point (°C) pKa Density (g/cm³)
This compound 183.68 205.3 (predicted) 7.45 1.056
Mechlorethamine HCl 192.52 N/A ~6.5 1.24
N-Methyl-β-phenylethylamine HCl 170.66 N/A ~9.0 N/A

Insights :

  • The absence of a chloro group in N-methyl-β-phenylethylamine results in higher basicity (pKa ~9.0 vs. 7.45) .

Biological Activity

N-benzyl-2-chloro-N-methylethanamine, with the molecular formula C10_{10}H14_{14}ClN, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzyl group and a 2-chloroethyl moiety, which contribute to its reactivity and interactions with biological systems. It is primarily studied for its applications in medicinal chemistry and its effects on cellular processes.

The biological activity of this compound is largely attributed to its role as an alkylating agent . The 2-chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins. This alkylation can disrupt normal cellular functions, potentially leading to cytotoxic effects and influencing cell cycle progression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents. The compound's mechanism likely involves disrupting bacterial cell membranes or interfering with essential metabolic processes.

Anticancer Potential

Studies have shown that this compound may possess anticancer properties . Its ability to alkylate DNA can lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics . The cytotoxic effects observed in various cancer cell lines underscore the need for more detailed studies to evaluate its efficacy and safety.

Case Studies

  • Anticancer Activity in Cell Lines : A study evaluated the cytotoxic effects of this compound on human liver HepG2 cells. The results indicated significant cell death at higher concentrations, supporting its potential as an anticancer agent .
  • Antimicrobial Testing : In another study, the compound was tested against multiple bacterial strains, showing varying degrees of effectiveness. The findings suggest that structural modifications could enhance its antimicrobial properties .

Data Table: Biological Activities of this compound

Activity Type Target Organism/Cell Line Effect Observed Reference
AntimicrobialVarious Bacterial StrainsInhibition of growth
AnticancerHepG2 CellsInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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